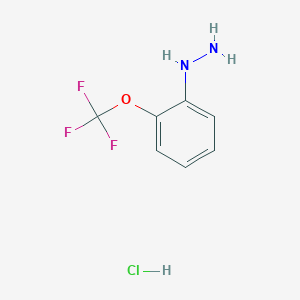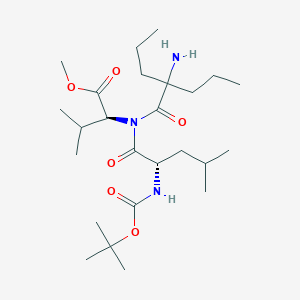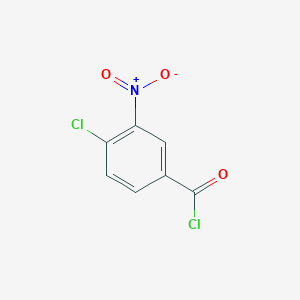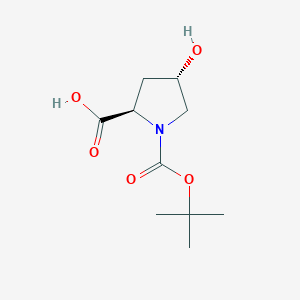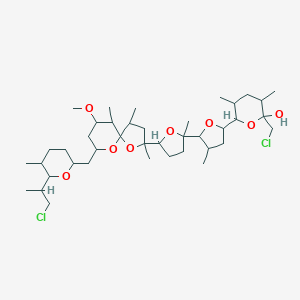
2-氨基-6-氟苯酚
概述
描述
2-Amino-6-fluorophenol (2-AFP) is an organic compound with the molecular formula C6H5FNH2. It is a white, crystalline solid with a molar mass of 129.11 g/mol and a melting point of 75-77 °C. 2-AFP is a derivative of phenol and is used in a variety of applications, including as a building block for synthesizing other compounds, as a catalyst in organic synthesis, and as a pharmaceutical agent.
科学研究应用
荧光化学工具:2-氨基-6-氟苯酚用于构建荧光大分子,如肽和蛋白质,而不会破坏它们的天然生物分子特性。这些荧光氨基酸对于研究生物系统至关重要,包括跟踪蛋白质相互作用和以高空间分辨率成像纳米事件 (Cheng, Kuru, Sachdeva, & Vendrell, 2020)。
生物探针:合成新型荧光物质,如6-N,N-二甲基氨基-2,3-萘酰亚胺(6DMN),展示了2-氨基-6-氟苯酚衍生物在创建生物探针中的实用性。这些探针对于研究蛋白质相互作用至关重要,在生物测定中作为比例传感器 (Vázquez, Blanco, & Imperiali, 2005)。
合成异核双核配合物:在无机化学中,2-氨基-6-氟苯酚衍生物被用于合成异核双核配合物。这些配体中的氟原子的存在使得可以利用19F核磁共振光谱作为一种工具来控制合成和研究这些配合物的性质 (Torelli, Belle, Gautier-Luneau, Hamman, & Pierre, 2002)。
荧光氨基酸的遗传编码:在遗传研究中,2-氨基-6-氟苯酚衍生物被用于将荧光物质生物合成地嵌入蛋白质中。这种应用对于研究蛋白质折叠、结构和动态至关重要 (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006)。
抗真菌应用:在制药化学中,2-氨基-6-氟苯酚的衍生物,如6-氟-8-喹啉酚,已被探索其抗真菌性能 (Gershon, Clarke, & Gershon, 2002)。
蛋白酶感应:2-氨基-6-氟苯酚衍生物已被用于设计蛋白酶敏感的荧光探针。这些探针对于检测酶活性和研究哺乳动物细胞凋亡至关重要 (Richard, Meyer, Jolivel, Massonneau, Dumeunier, Vaudry, Vaudry, Renard, & Romieu, 2008)。
pH测量和感应:2-氨基-6-氟苯酚的氟化衍生物,如N-乙基-5-氟-2-氨基苯酚N,O-二乙酸酯,用于细胞内pH测量,展示了该化合物在生物和化学感应应用中的实用性 (Rhee, Levy, & London, 1995)。
安全和危害
作用机制
Biochemical Pathways
Phenolic compounds are known to participate in various biochemical reactions, including redox reactions and signal transduction pathways .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular levels, such as antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways .
Action Environment
The action, efficacy, and stability of 2-Amino-6-fluorophenol can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, its solubility in DMSO and methanol suggests that its action and efficacy could be influenced by the solvent environment .
生化分析
Biochemical Properties
2-Amino-6-fluorophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as oxidoreductases and transferases. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of 2-Amino-6-fluorophenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-Amino-6-fluorophenol can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Amino-6-fluorophenol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, 2-Amino-6-fluorophenol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-6-fluorophenol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Amino-6-fluorophenol is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to 2-Amino-6-fluorophenol has been observed to cause changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Amino-6-fluorophenol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of 2-Amino-6-fluorophenol have been associated with toxic effects, such as oxidative stress and cellular damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal models .
Metabolic Pathways
2-Amino-6-fluorophenol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also influence metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall metabolic balance .
Transport and Distribution
Within cells and tissues, 2-Amino-6-fluorophenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, 2-Amino-6-fluorophenol may accumulate in the cytoplasm or nucleus, where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of 2-Amino-6-fluorophenol is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, where it can participate in protein processing and trafficking .
属性
IUPAC Name |
2-amino-6-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIAVSZFIQWYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314610 | |
| Record name | 2-Amino-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53981-25-2 | |
| Record name | 2-Amino-6-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53981-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)
